molecular formula C7H6N4OS B1587771 1-(4-Hydroxyphenyl)-5-mercaptotetrazole CAS No. 52431-78-4

1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Cat. No. B1587771
CAS RN: 52431-78-4
M. Wt: 194.22 g/mol
InChI Key: MOXZSKYLLSPATM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-5-mercaptotetrazole is a chemical compound with the following characteristics:



  • Chemical Formula : C₇H₆N₄OS

  • Molecular Weight : 194.22 g/mol

  • Structure : It consists of a tetrazole ring (with four nitrogen atoms) attached to a phenyl ring via a sulfur atom.



Synthesis Analysis

The synthesis of this compound involves specific reactions and reagents. Unfortunately, I don’t have access to detailed synthetic procedures for this specific compound. However, further research in scientific literature might provide more insights.



Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole includes a tetrazole ring and a phenyl group. The arrangement of atoms and functional groups determines its properties and reactivity.



Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-5-mercaptotetrazole can participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and coordination reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Varies (requires experimental data)

  • Solubility : Soluble in organic solvents (e.g., acetone, ethanol)

  • Odor : Odorless

  • Color : Colorless to pale yellow


Scientific Research Applications

Anti-Corrosion Mechanism in Steel

1-(4-Hydroxyphenyl)-5-mercaptotetrazole, along with other tetrazole derivatives, has been investigated for its anti-corrosion properties on X80 steel in sulfuric acid medium. These studies reveal that such compounds are effective corrosion inhibitors, with inhibition efficiency exceeding 95% under certain conditions. Their adsorption on the steel surface adheres to the Langmuir adsorption isotherm model, indicating a single-layer adsorption. Electrochemical methods, atomic force microscopy (AFM), scanning electron microscopy (SEM), and theoretical calculations support these findings, showing a significant potential for application in corrosion protection strategies (Tan et al., 2020).

Synthesis and Electrooxidative Applications

1-(4-Hydroxyphenyl)-5-mercaptotetrazole has also been explored in the synthesis of polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions. This research indicates its utility in electrochemical reactions, specifically with 1,2- and 1,4-dihydroxybenzenes in aqueous solutions. The process demonstrates high atom economy and an environmentally friendly methodology, suggesting applications in the synthesis of complex organic compounds with tetrazolic structures (Khodaei et al., 2008).

Antimicrobial Activities

The compound's framework has been utilized to develop derivatives with potential antimicrobial activities. This approach aligns with the search for novel antimicrobial agents, considering the resistance developed against traditional antibiotics. Although specific derivatives of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole were not mentioned, the investigation into related compounds suggests a broader implication for its use in developing new antimicrobial solutions (Bektaş et al., 2007).

Nanotechnology and Material Science

Research into the colloidal synthesis of CdTe nanocrystals using a tetrazolyl analogue demonstrates the compound's relevance in nanotechnology and material science. The application of such derivatives in synthesizing luminescent, water-soluble CdTe nanocrystals with high quantum yields indicates its potential in developing novel nanomaterials for use in various technological applications, including optoelectronics and sensors (Lesnyak et al., 2010).

Safety And Hazards


  • Avoid contact with skin and eyes .

  • Avoid breathing vapors or mists .

  • Accidental ingestion may be harmful.

  • May cause eye irritation and damage.


Future Directions

Research on 1-(4-Hydroxyphenyl)-5-mercaptotetrazole could explore:



  • Biological Activity : Investigate its potential as an antibacterial or antifungal agent.

  • Synthetic Modifications : Explore derivatives with enhanced properties.

  • Applications : Assess its use in materials science or drug development.


properties

IUPAC Name

1-(4-hydroxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXZSKYLLSPATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068754
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-5-mercaptotetrazole

CAS RN

52431-78-4
Record name 1,2-Dihydro-1-(4-hydroxyphenyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52431-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052431784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-(p-hydroxyphenyl)-5H-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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